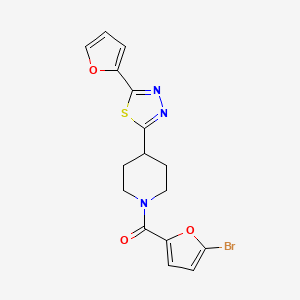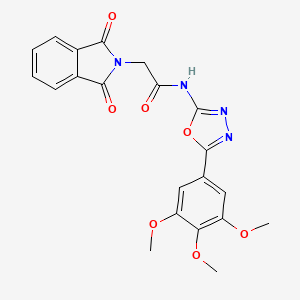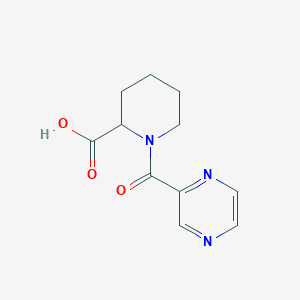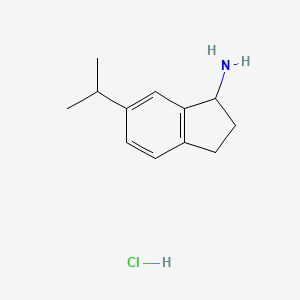
(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromofuran, a thiadiazole, and a piperidine, which are common in medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiadiazole rings, the piperidine ring, and the bromine atoms. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The bromine atoms in the compound could potentially be reactive, allowing for further functionalization of the molecule. The furan and thiadiazole rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing compounds with bromofuran and thiadiazolyl moieties, aiming to explore their structural properties and potential biological activities. For instance, the synthesis of 2-aroylbenzofuran-3-ols, including compounds with bromo and iodo substituents, was reported. These compounds were characterized using mass spectrometry, NMR spectroscopy, and X-ray diffraction studies, highlighting the importance of structural analysis in understanding their potential applications (Nguyễn Tiến Công et al., 2020).
Biological Activities
The biological activities of compounds bearing furan and thiadiazole rings have been extensively studied. For instance, several compounds were synthesized and tested for their in vitro cytotoxicity against human cancer cell lines, demonstrating significant inhibitory abilities, particularly on Hep-G2 cells. This indicates potential applications in cancer research and therapy (Nguyễn Tiến Công et al., 2020). Additionally, compounds with similar structures have been evaluated for their antimicrobial activities, suggesting their utility in combating infectious diseases (Serap Başoğlu et al., 2013).
Corrosion Inhibition
The inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic mediums has been explored, where derivatives similar to the compound have shown significant efficiency in preventing corrosion. This suggests potential applications in industrial processes and materials science to enhance the durability of metal structures (P. Singaravelu et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVYZXSTJHZINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)


![ethyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2625219.png)

![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)